4-(1-Hydroxyethyl)benzoic acid
Overview
Description
4-(1-Hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H10O3. It is characterized by a benzoic acid core substituted with a hydroxyethyl group at the para position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-(1-Hydroxyethyl)benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound often involves catalytic processes. For example, the catalytic oxidation of 4-(1-Hydroxyethyl)toluene using air or oxygen in the presence of a catalyst such as cobalt or manganese can efficiently produce the desired compound. This method is favored for its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be further oxidized to form 4-carboxybenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield 4-(1-Hydroxyethyl)benzyl alcohol.
Substitution: The hydroxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: 4-Carboxybenzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzyl alcohol.
Substitution: Various esters depending on the reactants used.
Scientific Research Applications
4-(1-Hydroxyethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the hydroxyethyl group.
4-Methylbenzoic acid: Contains a methyl group instead of a hydroxyethyl group.
4-Ethylbenzoic acid: Contains an ethyl group instead of a hydroxyethyl group.
Uniqueness: 4-(1-Hydroxyethyl)benzoic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
4-(1-hydroxyethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQIJLWYJGCCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333442 | |
Record name | 4-(1-hydroxyethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97364-15-3 | |
Record name | 4-(1-Hydroxyethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097364153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-hydroxyethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-HYDROXYETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37668KC9FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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